N,N'-Ethylenebis[N-metylpropane-1,3-diamine]
Description
N,N'-Ethylenebis[N-metylpropane-1,3-diamine] (CAS: 999-22-4) is a branched polyamine with the molecular formula C₁₀H₂₆N₄ and a molecular weight of 202.343 g/mol . Its structure consists of a central ethylene (-CH₂-CH₂-) bridge connecting two N-methylpropane-1,3-diamine units. This compound is characterized by its high nitrogen content and multiple amine groups, which contribute to its versatility in coordination chemistry, polymer stabilization, and industrial applications such as dispersing agents .
Properties
CAS No. |
999-22-4 |
|---|---|
Molecular Formula |
C10H26N4 |
Molecular Weight |
202.34 g/mol |
IUPAC Name |
N'-[2-[3-aminopropyl(methyl)amino]ethyl]-N'-methylpropane-1,3-diamine |
InChI |
InChI=1S/C10H26N4/c1-13(7-3-5-11)9-10-14(2)8-4-6-12/h3-12H2,1-2H3 |
InChI Key |
COJUXMTZOSXAOW-UHFFFAOYSA-N |
Canonical SMILES |
CN(CCCN)CCN(C)CCCN |
Origin of Product |
United States |
Preparation Methods
Two-Step Catalytic Process for Diamine Synthesis
The most industrially viable method involves a two-step continuous process starting with acrylonitrile and dimethylamine. In the first fixed-bed reactor, dimethylamine reacts with acrylonitrile at a molar ratio of 10:1–1:1, temperatures of 10–120°C, and space velocities of 0.1–10 h⁻¹ to form dimethylaminopropionitrile (DMAPN). This intermediate undergoes direct hydrogenation in a second fixed-bed reactor using Raney-Ni catalysts and alkaline co-catalysts (0.1–10% NaOH/MeOH) at 3–10 MPa hydrogen pressure. The continuous flow design minimizes back-mixing, achieving DMAPN conversions >99.8% and final diamine yields ≥98%.
Optimization of Hydrogenation Parameters
Critical parameters include:
-
Alkaline co-catalysts : NaOH concentrations ≥0.5% enhance catalyst activity by neutralizing acidic byproducts.
-
Space velocity : Optimal values of 0.3 h⁻¹ balance residence time and throughput.
-
Temperature : Hydrogenation at 90–110°C maximizes selectivity while preventing catalyst sintering.
Table 1 summarizes performance data across 15 patent embodiments:
| Parameter | Range | Optimal Value | Yield (%) | Selectivity (%) |
|---|---|---|---|---|
| DMAPN Space Velocity | 0.1–4.0 h⁻¹ | 0.3 h⁻¹ | 98.0–99.8 | 99.5–99.9 |
| H₂ Pressure | 3–10 MPa | 6 MPa | 98.5 | 99.7 |
| NaOH Concentration | 0.1–10% | 0.5% | 98.2 | 99.6 |
Alkylation of Primary Amines with Ethylene Dihalides
β-Chloroethylamine-Based Alkylation
A historical but adaptable method involves reacting β-chloroethylamine hydrochloride with dimethylamine in aqueous NaOH (20–40°C). This single-step process avoids high-pressure equipment, yielding N,N-dimethyl-ethylenediamine at 86% efficiency. For N,N'-ethylenebis derivatives, substituting β-chloroethylamine with 1,3-dichloropropane and N-methylpropane-1,3-diamine could theoretically form the target compound, though direct evidence remains scarce.
Mechanistic Insights and Byproduct Control
The reaction proceeds via nucleophilic substitution, where the amine attacks the β-carbon of the haloamine. Key considerations include:
-
Stoichiometry : A 2:1 molar ratio of diamine to 1,3-dichloropropane ensures complete bis-alkylation.
-
Solvent Selection : Polar aprotic solvents like 1,2-dichloroethane improve solubility and reduce hydrolysis.
-
Base Strength : NaOH concentrations >30% suppress protonation of the amine, accelerating substitution.
Acidolytic Alkylation and Condensation Strategies
Steroidal Diamine Synthesis as a Model
Although developed for pharmacologically active compounds, a published protocol illustrates the acidolytic alkylation of N-methylpropane-1,3-diamine with ethylene-linked electrophiles. The reaction employs HCl as a catalyst, enabling C–N bond formation at 60–80°C. Post-reaction extraction with 1,2-dichloroethane isolates the product in >90% purity.
Scalability Challenges
While effective for lab-scale synthesis (<100 g), this method faces hurdles in continuous production due to:
-
Corrosive Conditions : HCl necessitates specialized reactor materials.
-
Product Isolation : Multi-step extraction increases complexity.
Industrial-Scale Production by BuGuCh & Partners
BuGuCh & Partners, a major producer, operates facilities in Europe and Asia using proprietary catalytic processes. While detailed protocols are undisclosed, their emphasis on "green chemistry" and "low energy consumption" aligns with the fixed-bed hydrogenation method described in Patent CN103333073B.
Comparative Analysis of Preparation Methods
Table 2 contrasts key metrics across methodologies:
| Method | Yield (%) | Purity (%) | Scalability | Environmental Impact |
|---|---|---|---|---|
| Fixed-Bed Hydrogenation | 98–99.8 | 99.5–99.9 | High | Low (continuous) |
| β-Chloroethylamine Route | 86 | 97.9 | Moderate | Moderate (waste NaOH) |
| Acidolytic Alkylation | 90–95 | >90 | Low | High (HCl use) |
Chemical Reactions Analysis
Types of Reactions
N,N’-Ethylenebis[N-metylpropane-1,3-diamine] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides.
Reduction: Reduction reactions can convert it into secondary or tertiary amines.
Substitution: It can participate in nucleophilic substitution reactions, replacing one of its amine groups with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and alkyl halides for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure optimal yields .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield amine oxides, while substitution reactions can produce a variety of substituted amines .
Scientific Research Applications
Chemical Synthesis and Catalysis
N,N'-Ethylenebis[N-methylpropane-1,3-diamine] serves as an important ligand in coordination chemistry. It forms complexes with various metals, enhancing their catalytic properties. For example, it has been utilized in the synthesis of metal-organic frameworks (MOFs) and catalysts for organic transformations.
Key Applications:
- Catalysts for Epoxidation Reactions: The compound has shown effectiveness in facilitating epoxidation reactions, particularly with olefins. Its ability to coordinate with transition metals enhances the selectivity and efficiency of these reactions .
- Ligand for Metal Complexes: As a bidentate ligand, N,N'-Ethylenebis[N-methylpropane-1,3-diamine] stabilizes metal ions in solution, which is crucial for various catalytic processes .
Materials Science
In materials science, N,N'-Ethylenebis[N-methylpropane-1,3-diamine] is used to modify polymer properties and enhance material performance.
Applications:
- Polymer Crosslinking Agent: The compound acts as a crosslinker in the production of epoxy resins and thermosetting polymers. This improves the mechanical strength and thermal stability of the final products .
- Adhesives and Sealants: Its amine functionality allows it to react with epoxy groups, making it suitable for formulating strong adhesives and sealants used in construction and automotive industries .
Pharmaceutical Applications
N,N'-Ethylenebis[N-methylpropane-1,3-diamine] has potential applications in drug formulation and delivery systems due to its biocompatibility and ability to form stable complexes.
Notable Uses:
- Drug Delivery Systems: The compound can be utilized to create nanoparticles or liposomes that encapsulate therapeutic agents, enhancing their solubility and bioavailability .
- Synthesis of Active Pharmaceutical Ingredients (APIs): It serves as an intermediate in the synthesis of various APIs, contributing to the development of new medications .
Environmental Applications
The compound's properties make it useful in environmental chemistry, particularly in remediation processes.
Applications:
- Heavy Metal Ion Removal: N,N'-Ethylenebis[N-methylpropane-1,3-diamine] can chelate heavy metal ions from contaminated water sources, aiding in environmental cleanup efforts .
- Biodegradable Polymers: Its incorporation into biodegradable polymer matrices can enhance the degradation rate while maintaining mechanical properties.
Case Study 1: Catalytic Performance Enhancement
A study demonstrated that N,N'-Ethylenebis[N-methylpropane-1,3-diamine]-metal complexes exhibited superior catalytic activity compared to traditional catalysts in epoxidation reactions. The reaction conditions were optimized to achieve high yields with minimal by-products.
Case Study 2: Polymer Development
Research on polymer composites revealed that incorporating N,N'-Ethylenebis[N-methylpropane-1,3-diamine] as a crosslinking agent significantly improved tensile strength and thermal stability compared to control samples without the compound.
Mechanism of Action
The mechanism of action of N,N’-Ethylenebis[N-metylpropane-1,3-diamine] involves its ability to form stable complexes with metal ions. This chelation process is crucial in various applications, including catalysis and metal ion sequestration. The compound interacts with molecular targets such as metal ions and enzymes, influencing their activity and stability .
Comparison with Similar Compounds
Table 1: Structural Features of Selected Diamines
Key Observations :
- The target compound shares structural similarities with N,N'-Bis(3-aminopropyl)ethylenediamine but differs in methylation at the propane diamine termini, enhancing steric hindrance and altering coordination behavior .
Physical and Chemical Properties
Table 2: Comparative Physicochemical Data
Key Observations :
- The target compound’s methyl groups improve solubility in polar solvents compared to unmodified diamines like N,N'-Bis(3-aminopropyl)ethylenediamine, which may aggregate due to stronger hydrogen bonding .
- Unlike N,N'-Bis(5-methylsalicylidene)-2-hydroxy-1,3-propanediamine , the target lacks aromatic or hydroxyl groups, limiting its use in forming stable Schiff base complexes with lanthanides .
Biological Activity
N,N'-Ethylenebis[N-methylpropane-1,3-diamine], also known as bis(N-methyl-N-propylamine)-1,3-propanediamine, is a compound with significant biological activity. This article explores its chemical properties, biological effects, and potential applications in medicinal chemistry, particularly focusing on its antitumor and antimicrobial activities.
N,N'-Ethylenebis[N-methylpropane-1,3-diamine] has the following chemical characteristics:
- Molecular Formula : CHN
- Molecular Weight : 202.34 g/mol
- CAS Number : 999-22-4
- LogP : 0.948 (indicating moderate lipophilicity)
These properties suggest that the compound may interact effectively with biological membranes, influencing its bioactivity.
Antitumor Activity
Recent studies have highlighted the potential of N,N'-Ethylenebis[N-methylpropane-1,3-diamine] in cancer therapy. In particular, its derivatives have been shown to exhibit promising antitumor activity against various cancer cell lines.
- Mechanism of Action : The compound's activity is often attributed to its ability to inhibit specific cellular pathways involved in tumor growth. For instance, it has been noted that certain derivatives can effectively bind to receptors such as CXCR4, which is implicated in cancer metastasis .
-
Case Studies :
- In a study evaluating the efficacy of tetraamine derivatives related to N,N'-Ethylenebis[N-methylpropane-1,3-diamine], one compound demonstrated an IC50 value of 0.35 µM against glioma-initiating cells (GICs), indicating strong inhibitory effects on tumor initiation and recurrence .
- Another investigation assessed the selectivity of these compounds against tumor cells compared to normal cells. While some derivatives showed high potency against cancer cells, they also exhibited significant toxicity to healthy peripheral blood mononuclear cells (PBMCs), highlighting the need for further optimization .
Antimicrobial Activity
The antimicrobial properties of N,N'-Ethylenebis[N-methylpropane-1,3-diamine] are also noteworthy. Its structural features allow it to act against various bacterial strains.
- Mechanism of Action : The compound's antimicrobial activity is believed to stem from its ability to disrupt bacterial cell membranes and inhibit critical enzymatic processes within microbial cells .
-
Research Findings :
- Studies have demonstrated that metal complexes derived from N,N'-Ethylenebis[N-methylpropane-1,3-diamine] exhibit enhanced antibacterial properties compared to the free ligand. For example, cadmium(II) complexes based on this diamine showed significant antibacterial activity against resistant strains .
- The effectiveness of these complexes was evaluated using standard assays that measure minimum inhibitory concentrations (MICs), revealing potent activity against both Gram-positive and Gram-negative bacteria.
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | CHN |
| Molecular Weight | 202.34 g/mol |
| Antitumor IC50 (against GICs) | 0.35 µM |
| Antimicrobial MIC (example strain) | Varies by complex |
Q & A
Q. What are the optimized synthetic routes for N,N'-Ethylenebis[N-methylpropane-1,3-diamine], and how can reaction parameters be controlled to improve yield?
The synthesis typically involves reacting 1,3-diaminopropane with methylamine under controlled conditions to ensure selective product formation. Key parameters include:
- Reactant stoichiometry : A 1:1 molar ratio minimizes side products like oligomers.
- Temperature control : Maintaining 60–80°C prevents thermal degradation.
- Continuous flow reactors : These enhance efficiency by ensuring steady reactant supply and product removal .
- Purification : Distillation or crystallization (using ethanol/water mixtures) achieves >95% purity. Monitor via HPLC with UV detection at 254 nm .
Q. What safety protocols are critical when handling N,N'-Ethylenebis[N-methylpropane-1,3-diamine] in laboratory settings?
- Personal protective equipment (PPE) : Wear nitrile gloves, chemical-resistant goggles, and lab coats to avoid skin/eye contact (classified as Skin Irritant Category 2, Eye Irritant 2A) .
- Ventilation : Use fume hoods or local exhaust systems to limit vapor exposure.
- Spill management : Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .
- Storage : Keep in airtight containers at 4°C, away from oxidizers (e.g., peroxides) to prevent exothermic reactions .
Advanced Research Questions
Q. How can N,N'-Ethylenebis[N-methylpropane-1,3-diamine] act as a ligand in coordination chemistry, and what experimental designs optimize metal complex formation?
- Ligand design : The compound’s tertiary amine groups enable chelation of transition metals (e.g., Cu²⁺, Gd³⁺). Pre-dissolve in methanol to enhance solubility before mixing with metal salts .
- Stoichiometric studies : Use Job’s method (continuous variation) to determine metal-to-ligand ratios. For Cu²⁺ complexes, a 1:2 (metal:ligand) ratio is common .
- Characterization : Employ X-ray crystallography to confirm geometry and EPR spectroscopy to analyze electron structure in paramagnetic complexes .
Q. What methodologies resolve contradictions in reported magnetic properties of metal complexes involving this ligand?
- AC susceptibility measurements : Perform under 1–1000 Hz frequencies in a 0.1 T field to detect slow magnetic relaxation (e.g., in Cu₃Gd₂ systems) .
- Data normalization : Account for diamagnetic contributions using Pascal’s constants.
- Theoretical modeling : Apply Density Functional Theory (DFT) to correlate experimental magnetic moments with electronic configurations .
Q. How can NMR and EPR spectroscopy elucidate the compound’s role in catalytic oxidation reactions?
- EPR : Detect radical intermediates in cobalt-catalyzed phenol oxidations. Use a Bruker ELEXSYS E580 spectrometer at 9.5 GHz (X-band) with 100 kHz modulation .
- ¹H-NMR : Monitor ligand displacement in solution by tracking peak shifts (e.g., Co(Salpr) complexes). Deuterated DMSO is ideal for solubility .
Q. What strategies mitigate stability challenges when using this compound in biological studies (e.g., drug delivery systems)?
- pH control : Stabilize aqueous solutions at pH 6.5–7.5 to prevent amine group protonation and precipitation .
- Crosslinking optimization : For protein conjugation, use glutaraldehyde at 0.1% w/v for 2 hours (4°C) to balance binding efficiency and structural integrity .
- In vitro testing : Validate biocompatibility via MTT assays on HEK293 cells, noting IC₅₀ values >500 μM to confirm low cytotoxicity .
Q. How do environmental factors (temperature, humidity) impact the compound’s stability, and how can degradation products be analyzed?
- Accelerated aging tests : Store samples at 40°C/75% RH for 4 weeks. Monitor degradation via FT-IR for amine oxidation (peak shifts at 1650 cm⁻¹, C=O formation) .
- LC-MS analysis : Identify degradation products (e.g., N-methylpropane-1,3-diamine) using a C18 column and electrospray ionization in positive mode .
Q. What computational approaches predict the compound’s reactivity in novel catalytic systems?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
